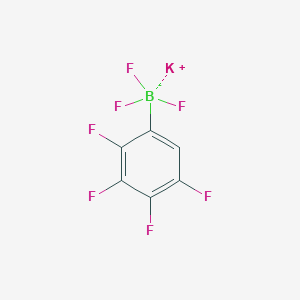
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide typically involves the reaction of 2,3,4,5-tetrafluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require a controlled environment to ensure the purity and yield of the product. The general reaction can be represented as:
C6H2F4B(OH)2+KF→C6H2F4BF3K+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include various boronic acids, esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.
Applications De Recherche Scientifique
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other elements, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide is unique due to its high stability and reactivity, which make it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in certain reactions, such as cross-coupling and oxidation, due to the presence of multiple fluorine atoms, which enhance its reactivity and stability.
Propriétés
Numéro CAS |
267006-29-1 |
|---|---|
Formule moléculaire |
C6HBF7K |
Poids moléculaire |
255.97 g/mol |
Nom IUPAC |
potassium;trifluoro-(2,3,4,5-tetrafluorophenyl)boranuide |
InChI |
InChI=1S/C6HBF7.K/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10;/h1H;/q-1;+1 |
Clé InChI |
NFDRPVONVHDEMF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C(=C1F)F)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















